molecular formula C10H12N4 B14663618 6-(3-Methylbut-2-en-1-yl)-7H-purine CAS No. 41600-08-2

6-(3-Methylbut-2-en-1-yl)-7H-purine

Cat. No.: B14663618
CAS No.: 41600-08-2
M. Wt: 188.23 g/mol
InChI Key: XKRRKODYZNWTNX-UHFFFAOYSA-N
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Description

6-(3-Methylbut-2-en-1-yl)-7H-purine is a compound belonging to the class of purines, which are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is known for its role as a cytokinin, a class of plant hormones that promote cell division and growth in plant roots and shoots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methylbut-2-en-1-yl)-7H-purine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with 3-methylbut-2-en-1-ylamine under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methylbut-2-en-1-yl)-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

6-(3-Methylbut-2-en-1-yl)-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Methylbut-2-en-1-yl)-7H-purine involves its interaction with cytokinin receptors in plants. These receptors, such as CRE1/AHK4 in Arabidopsis thaliana, perceive the presence of the compound and trigger a signaling cascade that promotes cell division and growth . The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Methylbut-2-en-1-yl)-7H-purine is unique due to its specific side chain, which imparts distinct biological activity and chemical reactivity compared to other cytokinins. Its ability to interact with specific cytokinin receptors makes it a valuable tool in plant biology research .

Properties

CAS No.

41600-08-2

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

6-(3-methylbut-2-enyl)-7H-purine

InChI

InChI=1S/C10H12N4/c1-7(2)3-4-8-9-10(13-5-11-8)14-6-12-9/h3,5-6H,4H2,1-2H3,(H,11,12,13,14)

InChI Key

XKRRKODYZNWTNX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=NC=N1)N=CN2)C

Origin of Product

United States

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